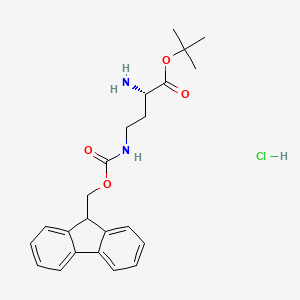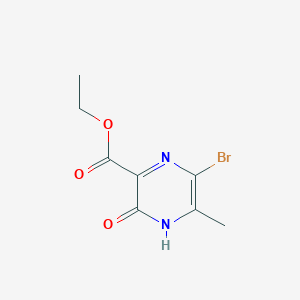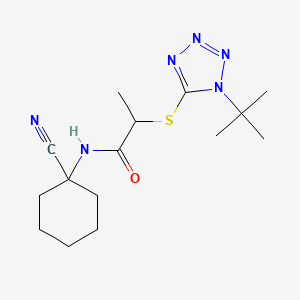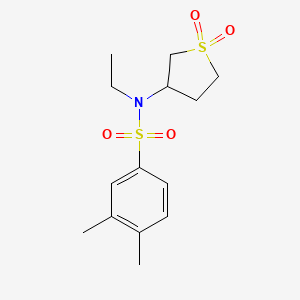
4-(N,N-二甲基磺酰胺基)-N-(2-(3-(吡啶-2-基)-1H-吡唑-1-基)乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is commonly referred to as DMSB, and it has been synthesized using various methods.
作用机制
The mechanism of action of DMSB is not fully understood. However, studies have shown that DMSB inhibits the activity of various enzymes and proteins involved in cellular processes. For example, DMSB has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
DMSB has been found to have various biochemical and physiological effects. Studies have shown that DMSB induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been reported to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases. Additionally, DMSB has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by inhibiting the activity of nuclear factor-kappa B.
实验室实验的优点和局限性
DMSB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. Additionally, DMSB has been reported to have low toxicity, making it a safe compound to use in lab experiments. However, DMSB has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, the synthesis of DMSB is a complex and time-consuming process, which may limit its use in large-scale experiments.
未来方向
Related to DMSB include the development of DMSB-based drugs, investigation of its mechanism of action, and optimization of its synthesis process.
合成方法
The synthesis of DMSB is a complex process that involves several steps. One of the most common methods used to synthesize DMSB is through the reaction of 4-aminobenzamide with 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanamine in the presence of N,N-dimethylsulfamide. The reaction is carried out under specific reaction conditions, including temperature, pressure, and time, to obtain the desired product. Other methods, such as the use of different reagents and catalysts, have also been reported for the synthesis of DMSB.
科学研究应用
- 靶向FGFR(成纤维细胞生长因子受体): 研究人员探索了该化合物作为FGFR抑制剂的潜力,FGFR是一个参与细胞增殖、血管生成和组织修复的受体家族 . FGFR抑制剂正在被研究用于癌症治疗,特别是在治疗实体瘤方面。
- 设计与合成: 科学家们设计并合成了该化合物的衍生物,以增强其对FGFR的效力和选择性 . 这些衍生物可能是进一步药物开发的有希望的候选药物。
- 抗结核药物: 该化合物的结构暗示了潜在的抗结核活性。 研究人员探索了其衍生物作为针对结核分枝杆菌(TB的病原体)的药物 . 需要进一步的研究来验证其有效性和安全性。
抗癌研究
结核病(TB)治疗
属性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-23(2)28(26,27)16-8-6-15(7-9-16)19(25)21-12-14-24-13-10-18(22-24)17-5-3-4-11-20-17/h3-11,13H,12,14H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHFBGLBNQCLLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2381681.png)









![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2381697.png)
![8-bromo-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2381698.png)
